Methostenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H48O |
|---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,4S,10S,13R)-4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h10,18-20,22-26,29H,7-9,11-17H2,1-6H3/t19?,20-,22?,23?,24?,25?,26-,27+,28-/m0/s1 |
InChI Key |
LMYZQUNLYGJIHI-CEYCLBAKSA-N |
SMILES |
CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@]2(C1CC=C3C2CC[C@]4(C3CCC4C(C)CCCC(C)C)C)C)O |
Canonical SMILES |
CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |
Synonyms |
4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol 4-methylcholest-7-en-3-ol 4-methylcholest-7-en-3-ol, (3beta,4alpha)-isomer methostenol |
Origin of Product |
United States |
Biosynthesis and Enzymatic Transformations of Methostenol
Precursor Pathways Leading to Methostenol Formation
The synthesis of this compound is an integral part of the larger cholesterol biosynthesis pathway, which begins with acetyl-CoA. sigmaaldrich.comlongdom.org This pathway can be broadly divided into several stages: the synthesis of mevalonate (B85504), the formation of isoprenoid units, the synthesis of squalene (B77637), and finally, the conversion of squalene to cholesterol. longdom.orgnumberanalytics.com this compound emerges in the post-squalene part of this pathway.
Integration within the Kandutsch-Russell Cholesterol Biosynthesis Pathway
Following the cyclization of squalene to form lanosterol (B1674476), the pathway to cholesterol can proceed via two main branches: the Bloch pathway and the Kandutsch-Russell pathway. elifesciences.orgresearchgate.net These two pathways are distinguished by the timing of the reduction of the double bond at carbon 24 (C24) in the sterol side chain. elifesciences.org
The Kandutsch-Russell pathway is characterized by the early reduction of this C24 double bond. elifesciences.org In this pathway, lanosterol is first converted to dihydrolanosterol. It is within this saturated side-chain pathway that this compound (4α-methyl-5α-cholest-7-en-3β-ol) is a key intermediate. researchgate.net This pathway is prominent in certain tissues, such as the skin. nih.gov
Molecular Details of Upstream Enzymatic Activities
The journey from acetyl-CoA to this compound involves a multitude of enzymatic steps. Key upstream stages include:
Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then condenses with another acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). byjus.comuomustansiriyah.edu.iq This is catalyzed by HMG-CoA synthase. taylorandfrancis.com
Synthesis of Mevalonate: HMG-CoA is reduced to mevalonate by HMG-CoA reductase, a rate-limiting step in cholesterol synthesis. sigmaaldrich.combyjus.com
Formation of Isoprenoids: Mevalonate is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DPP). byjus.comuomustansiriyah.edu.iq
Synthesis of Squalene: IPP and DPP molecules are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to create squalene. uomustansiriyah.edu.iq
Cyclization to Lanosterol: Squalene is converted to lanosterol, the first sterol in the pathway. sigmaaldrich.com
From lanosterol, a series of demethylations and isomerizations occur. The formation of this compound specifically involves the action of methyl sterol oxidases that remove methyl groups at the C4 position. researchgate.net
Post-Methostenol Enzymatic Conversions in Sterol Biosynthesis
Once formed, this compound does not accumulate but is further metabolized by a series of enzymes to ultimately yield cholesterol.
Role of 3-Ketosteroid Reductase (e.g., HSD17B7) in this compound Metabolism
The enzyme 3-ketosteroid reductase, encoded by the HSD17B7 gene, plays a crucial role in the Kandutsch-Russell pathway. genecards.orgnih.gov This enzyme is responsible for the reduction of a 3-keto group to a 3-hydroxyl group. While its name is often associated with hydroxysteroid dehydrogenase activity, it is a bifunctional enzyme that also participates in cholesterol biosynthesis. drugbank.comuniprot.org Specifically, HSD17B7 catalyzes the conversion of the 3-keto intermediate, zymosterone, to zymosterol. nih.gov Although not directly acting on this compound itself, its function is essential for the progression of intermediates within the same pathway.
Pathways to Downstream Sterols (e.g., Cholesterol)
Following the steps that produce this compound, the pathway continues towards cholesterol. This involves the removal of the remaining methyl group at C14 and the migration of the double bond from the C8-C9 position to the C5-C6 position. The final product of the Kandutsch-Russell pathway, prior to the last step, is 7-dehydrocholesterol (B119134). The enzyme 7-dehydrocholesterol reductase then catalyzes the final step, converting 7-dehydrocholesterol to cholesterol. nih.gov
Non-Human Biological Distribution and Metabolic Dynamics of this compound
The Kandutsch-Russell pathway and its intermediates, including this compound, are not exclusive to humans. This pathway was first described in rodents. elifesciences.org For instance, the preputial gland of rodents is a site where the Kandutsch-Russell pathway is particularly active. elifesciences.org this compound has also been identified in rat skin. researchgate.net Studies analyzing sterol flux in different tissues have revealed that the prominence of the Bloch versus the Kandutsch-Russell pathway varies significantly between different organs and animal models. elifesciences.org For example, while the liver may utilize a mix of pathways, other tissues might almost exclusively use one over the other. elifesciences.org
Occurrence in Mammalian Tissues and Biofluids (e.g., Rat Feces, Skin, Intestine)
This compound has been identified in various mammalian tissues and biofluids, underscoring its role as a normal intermediate in cholesterol biosynthesis. annualreviews.org It was first isolated from the feces of rats. annualreviews.orgacs.org Research has since confirmed its presence in multiple tissues, demonstrating active synthesis and metabolism.
In Rats:
Feces: this compound was initially discovered in rat feces and has been identified in rats maintained on a fat-free diet. acs.orgcapes.gov.br
Skin: The skin is a significant site of this compound presence and synthesis. capes.gov.br Studies have shown that upon injection of labeled sodium acetate (B1210297), rat skin rapidly incorporates it into this compound. annualreviews.org The concentration of this compound in rat skin is notably reduced following treatment with the cholesterol synthesis inhibitor, triparanol (B1683665). doaj.org
Intestine: The gastrointestinal tract is another primary location for this compound synthesis. annualreviews.org Experiments using intestinal slices have demonstrated the incorporation of labeled acetate into this compound. jci.org The crypt cells within the intestine are identified as the principal sites of this sterol synthesis. jci.org
Other Tissues: this compound is found generally in rat tissues and is considered a standard intermediate in the biosynthesis of cholesterol. annualreviews.org It has also been detected in preputial gland tumors in mice. researchgate.net
In Other Mammals:
Bovine: Research has identified this compound in bovine muscle and adipose tissue. capes.gov.br
Human: Cholesterol precursors, specifically identified as delta 8,24-methostenol, have been detected in human milk. researchgate.net
| Tissue/Biofluid | Organism | Finding | Reference(s) |
| Feces | Rat | Originally isolated from this source. | annualreviews.orgacs.org |
| Rat | Detected in rats on a fat-free diet. | capes.gov.br | |
| Skin | Rat | Identified as a component of skin sterols. | capes.gov.brresearchgate.net |
| Rat | Concentration decreases with triparanol treatment. | doaj.org | |
| Intestine | Rat | Active synthesis from acetate demonstrated in intestinal tissue. | annualreviews.orgjci.org |
| Muscle Tissue | Bovine | Identified in muscle. | capes.gov.br |
| Adipose Tissue | Bovine | Identified in adipose tissue. | capes.gov.br |
| Milk | Human | Detected as delta 8,24-methostenol. | researchgate.net |
Identification in Plant and Other Biological Sources
While primarily discussed in the context of mammalian cholesterol synthesis, this compound and its isomers (often referred to as lophenol (B1675073) in botanical contexts) are also found in plants and other non-mammalian organisms. medkoo.com
Plants: Lophenol, a synonym for an isomer of this compound, has been identified in various plants, including Aloe vera, Dracaena cochinensis, and the seeds of Holarrhena floribunda. medkoo.com It is also present in the seeds and leaves of oats (Avena sativa L.). medkoo.com As a phytosterol, it acts as an intermediate in the biosynthesis of other plant sterols like sitosterol (B1666911) and stigmasterol.
Other Organisms: this compound (as lophenol) is synthesized in the nematode Caenorhabditis elegans. It has also been identified in the house fly and the marine invertebrate Urechis unicintus. acs.orgresearchgate.net
Metabolic Flux Studies in Model Organisms and Cellular Systems
Metabolic flux studies have been crucial in elucidating the position and turnover rate of this compound within the cholesterol biosynthetic pathway. These studies highlight its role as a dynamic intermediate rather than a static end-product.
In Vivo Rat Studies: Early kinetic studies using radiolabeled precursors provided strong evidence for this compound's role. When sodium acetate-1-C14 was injected into rats, it was rapidly incorporated into this compound by the liver, intestinal tissue, and skin. annualreviews.org The specific activity of the newly synthesized this compound was found to be 11 times that of cholesterol after 5 minutes and three times that of cholesterol after 3 hours, indicating its precursor relationship to cholesterol. annualreviews.org Furthermore, orally administered synthetic this compound-4-C14 was efficiently absorbed and converted into cholesterol, confirming its place in the main biosynthetic route. annualreviews.org
In Vivo Mouse Studies: Research in mice suggests that the formation of lathosterol (B1674540), another cholesterol precursor, occurs partially through a pathway involving this compound. aacrjournals.orgnih.gov The use of metabolic inhibitors like diazacholesterol in mice led to an accumulation of desmosterol (B1670304) while lathosterol levels decreased, which is consistent with a metabolic block in the pathway where this compound is an intermediate. nih.gov
In Vitro and Mechanistic Studies: In cell-free liver homogenates, intermediates structurally related to this compound are readily converted to cholesterol. annualreviews.org The synthesis of cholesterol from lanosterol is understood to proceed via two main parallel pathways: the Bloch pathway and the Kandutsch-Russell pathway. researchgate.net this compound and its isomers are key intermediates in these pathways before subsequent enzymatic modifications lead to cholesterol. researchgate.net Studies on intestinal slices from rats with biliary diversion showed a significant increase in the synthesis of all sterols, including this compound, pointing to regulatory control mechanisms. jci.org
| Model System | Study Type | Key Finding | Reference(s) |
| Rat (in vivo) | Radiolabeling (Acetate-1-C14) | Rapid incorporation into this compound; specific activity was significantly higher than cholesterol in the short term. | annualreviews.org |
| Rat (in vivo) | Labeled Intermediate (this compound-4-C14) | Efficiently absorbed and converted to cholesterol. | annualreviews.org |
| Mouse (in vivo) | Metabolic Inhibition | Use of diazacholesterol altered sterol profiles, supporting this compound's role as an intermediate for lathosterol. | aacrjournals.orgnih.gov |
| Rat Intestinal Slices | In Vitro | Increased synthesis of this compound observed after biliary diversion. | jci.org |
| Rat Liver Homogenates | Cell-Free System | Conversion of related sterols to cholesterol demonstrated. | annualreviews.org |
Synthetic Methodologies and Chemical Derivatization of Methostenol
Stereoselective Synthesis of Methostenol and Analogues
The synthesis of complex, multi-chiral molecules such as sterols and their analogues is a significant challenge in organic chemistry, demanding precise control over the three-dimensional arrangement of atoms (stereochemistry). While this compound is naturally occurring, the synthesis of its analogues for research purposes relies on stereoselective strategies to ensure the formation of the correct isomer. mdpi.com
General approaches for constructing such intricate scaffolds often involve:
Chiral Pool Synthesis: Utilizing readily available, inexpensive chiral starting materials that already contain some of the required stereocenters.
Asymmetric Reactions: Employing chiral catalysts or reagents to induce stereoselectivity in key bond-forming steps.
Biocatalysis: Using enzymes, such as oxidoreductases or transaminases, which operate with high stereo- and regioselectivity to perform specific transformations, such as the conversion of α-hydroxyketones into 1,2-aminoalcohols. unife.it
Cycloaddition Reactions: Building the core ring structures through reactions like the Diels-Alder or 1,3-dipolar cycloadditions, which can set multiple stereocenters in a single step with predictable outcomes. mdpi.com
For molecules like this compound analogues, a synthetic sequence may begin with a commercially available keto-ester, which is then elaborated through alkylation and stereoselective reductive amination to build the core bicyclic or polycyclic system. mdpi.com The synthesis of a diverse collection of compounds based on natural product scaffolds often involves creating a central intermediate which can then be diversified through various standard reactions. mdpi.comrsc.org
Chemical Transformations for Structural and Functional Modulation
The functional groups of this compound—the C-3 hydroxyl group and the C-7 double bond—are primary targets for chemical modification to explore structure-activity relationships or to prepare derivatives for specific applications.
The reactivity of this compound allows for selective modifications through hydrogenation, oxidation, and reduction reactions. labce.com
Hydrogenation: The carbon-carbon double bond at the C-7 position can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the alkene with molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). melscience.comlibretexts.orglibretexts.org This transformation converts this compound into its corresponding saturated alkane derivative, altering the planarity and conformational flexibility of the B-ring of the steroid nucleus. The process is an oxidation-reduction reaction where the carbon atoms of the double bond are reduced. melscience.com
Oxidation: The secondary hydroxyl group at the C-3 position is susceptible to oxidation to form a ketone (a 3-keto steroid). ucr.edu This conversion can be achieved using various oxidizing agents. The resulting carbonyl group changes the polarity and hydrogen-bonding capability of this position.
Reduction: The 3-keto group of an oxidized this compound derivative can be reduced back to a hydroxyl group. libretexts.org The use of specific reducing agents can control the stereochemistry of the resulting alcohol (either 3α- or 3β-hydroxy). This interconversion between the hydroxyl and keto forms is a common strategy for modulating biological activity. labce.com
Table 1: Summary of Key Chemical Transformations for this compound
| Reaction Type | Functional Group Target | Typical Reagents | Product Functional Group |
|---|---|---|---|
| Hydrogenation | C-7 Double Bond | H₂, Pd/C, PtO₂ | C-C Single Bond (Alkane) |
| Oxidation | C-3 Hydroxyl Group | Chromium-based reagents, PCC, DMP | C-3 Carbonyl Group (Ketone) |
| Reduction | C-3 Carbonyl Group | NaBH₄, LiAlH₄ | C-3 Hydroxyl Group (Alcohol) |
The C-3 hydroxyl group serves as a versatile handle for esterification and etherification, allowing for the introduction of a wide array of functional groups.
Esterification: this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or base. Esterification is used to modify the lipophilicity of the molecule or to attach specific moieties, such as those with fluorescent or radioactive labels. For instance, the reaction of steviol, a diterpene with a hydroxyl group, with diazomethane (B1218177) yields the corresponding methyl ester efficiently. mdpi.com
Etherification: The formation of an ether linkage at the C-3 position can be accomplished through methods such as the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. These reactions allow for the introduction of stable, non-hydrolyzable groups.
Derivatization Strategies for Enhanced Research Applications
Chemical derivatization is essential for converting analytes like this compound into a form suitable for certain analytical techniques, particularly chromatography and advanced spectroscopy. researchgate.net The goal is typically to increase volatility, improve thermal stability, or enhance detection. nih.gov
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. scioninstruments.com Sterols like this compound are not sufficiently volatile for direct GC analysis due to the polar hydroxyl group. Therefore, derivatization is a mandatory sample preparation step. americanpeptidesociety.org
Silylation: This is the most common derivatization method for compounds containing hydroxyl groups. sigmaaldrich.com The active hydrogen of the hydroxyl group is replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. tcichemicals.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are widely used to form TMS ethers, which are significantly more volatile and thermally stable. nih.govtcichemicals.com TBDMS derivatives, formed using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), offer the advantage of being more stable and less sensitive to moisture. sigmaaldrich.com
Acetylation: The formation of acetate (B1210297) esters via reaction with acetic anhydride (B1165640) is another effective method to increase volatility for GC analysis.
Oximation: For ketosteroids or to prevent isomer formation in sugars, an oximation step using reagents like methoxyamine hydrochloride often precedes silylation. tcichemicals.comrestek.com This converts the keto group into a methoxime, which can then be silylated. tcichemicals.com
Table 2: Common Derivatization Reagents for GC Analysis of Hydroxyl-Containing Steroids
| Reagent Abbreviation | Full Chemical Name | Derivative Formed | Key Advantage |
|---|---|---|---|
| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) ether | Highly effective for hydroxyl groups. nih.gov |
| MSTFA | N-Methyl-N-trimethylsilyltrifluoroacetamide | Trimethylsilyl (TMS) ether | Commonly used in metabolomics. nih.gov |
| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | tert-butyldimethylsilyl (TBDMS) ether | Forms more stable derivatives, less moisture sensitive. sigmaaldrich.com |
| BF₃-Methanol | Boron Trifluoride-Methanol Complex | Fatty Acid Methyl Esters (FAMES) | Used for direct methylation of fatty acids. mdpi.com |
Beyond chromatography, derivatization can be used to introduce specific "tags" into the this compound structure to facilitate analysis by various spectroscopic methods. This involves attaching a group with unique physical or chemical properties.
Fluorogenic Tags: By using esterification or etherification reactions (Section 3.2.2), a fluorescent tag (fluorophore) can be covalently attached to the C-3 hydroxyl group. This allows for highly sensitive detection and quantification using fluorescence spectroscopy.
Chromophoric Tags: Similarly, a chromophore (a light-absorbing group) can be introduced to enable detection and quantification using UV-Visible spectrophotometry. This is particularly useful for analyses involving high-performance liquid chromatography (HPLC) with a UV detector.
NMR-Active Tags: For specialized nuclear magnetic resonance (NMR) studies, atoms that are not naturally abundant in the molecule but have favorable NMR properties (e.g., ¹⁹F, ³¹P) can be introduced. For example, esterification with a fluorine-containing carboxylic acid would introduce a ¹⁹F label, allowing for highly sensitive and specific analysis by ¹⁹F NMR, free from background signals from the molecule itself.
Molecular and Cellular Interactions of Methostenol
Membrane Association and Modulation of Cellular Membrane Properties
As a sterol, methostenol is a component of cellular membranes, where it is thought to play a role in modulating the physical properties of the lipid bilayer, such as fluidity and permeability. evitachem.comhelsinki.fi Sterols, in general, are crucial for the structure and function of eukaryotic cell membranes. While specific biophysical studies on this compound are limited, its structural similarity to cholesterol and other cholesterol precursors suggests it participates in maintaining membrane integrity.
Studies on various cholesterol precursors have shown that they can have differing effects on the stability of ordered lipid domains, often referred to as lipid rafts. researchgate.net For instance, early cholesterol precursors with an 8-9 double bond, a category that includes intermediates structurally related to this compound, have been found to be less effective at stabilizing these rafts compared to cholesterol itself. researchgate.net In contrast, some late-stage cholesterol precursors with a 7-8 double bond, which is characteristic of this compound (4α-methyl-5α-cholest-7-en-3β-ol), have been shown to be better raft stabilizers than cholesterol. researchgate.net This suggests that the specific structural features of this compound, including its C4-methyl group and the position of the double bond, likely confer distinct properties on the membranes in which it resides.
The modulation of membrane properties by sterols like this compound can influence the activity of membrane-bound proteins and cellular signaling pathways. evitachem.com
Enzyme-Methostenol Interactions and Substrate Specificity
This compound's primary and most well-characterized role is as a substrate for various enzymes, particularly those involved in the cholesterol biosynthesis pathway.
Acyl-CoA:cholesterol acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs), are intracellular enzymes responsible for the esterification of cholesterol and other sterols with long-chain fatty acids. nih.gov This process is crucial for cellular cholesterol homeostasis, allowing for the storage of excess sterols in the form of neutral esters within lipid droplets. genome.jp There are two main isoforms, ACAT1 (SOAT1) and ACAT2 (SOAT2), which have distinct tissue distributions and substrate preferences. nih.govnih.gov
ACAT enzymes are known to have broad substrate specificity, metabolizing a variety of sterols. nih.gov It is well-established that ACAT1 can be allosterically activated by different sterols. nih.gov Given that this compound is a direct precursor to cholesterol, it is a plausible substrate for ACAT enzymes. The esterification of this compound by ACAT would serve to regulate its intracellular concentration and prevent potential toxicity from free sterol accumulation. While direct kinetic studies detailing the efficiency of this compound as a substrate for ACAT1 and ACAT2 are not extensively documented in the available literature, the general function of these enzymes in esterifying cholesterol precursors supports this interaction. nih.gov
Table 1: ACAT/SOAT Enzyme Substrate Interactions
| Enzyme | General Substrates | Likely Interaction with this compound |
|---|---|---|
| ACAT1/SOAT1 | Cholesterol, various other sterols, some steroids | Substrate, Allosteric Activator |
| ACAT2/SOAT2 | Cholesterol, dietary sterols | Substrate |
This compound is a key intermediate in the post-lanosterol segment of the cholesterol biosynthesis pathway. byjus.com Its conversion to cholesterol involves a series of enzymatic reactions, highlighting its role as a substrate for several specific enzymes. The presence of this compound has been identified in various tissues, including rat tissues and bovine muscle and adipose tissue, which underscores its role in the metabolic pathways of these organisms. capes.gov.brcapes.gov.br
One of the critical steps in the conversion of this compound is its demethylation at the C4 position, a process catalyzed by the C4-sterol methyl oxidase complex, which includes a sterol-4α-carboxylate 3-dehydrogenase. Following this, the molecule undergoes further enzymatic modifications to eventually yield cholesterol. rsc.org The enzymatic conversion of synthetic this compound to cholesterol has been demonstrated in vivo, confirming its role as a direct precursor. oregonstate.edu
There is currently a lack of evidence in the reviewed scientific literature to suggest that this compound acts as a significant inhibitor of other major enzyme systems. Its primary characterized function remains that of a metabolic intermediate.
Table 2: Known Enzymatic Conversions of this compound
| Precursor | Enzyme/Enzyme System | Product | Pathway |
|---|---|---|---|
| This compound | C4-sterol methyl oxidase complex | Lathosterol (B1674540) | Cholesterol Biosynthesis (Bloch pathway) |
Receptor Binding Profiling (Preclinical/In Vitro)
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Such studies involve the synthesis and testing of a series of related molecules to identify key structural features responsible for potency, selectivity, and other pharmacological properties.
Despite the importance of SAR in drug development, a review of the scientific literature indicates that specific SAR studies focused on derivatives of this compound have not been a significant area of research. While SAR studies have been conducted on inhibitors of enzymes in the cholesterol pathway, such as ACAT, these have focused on synthetic small molecules rather than modifications of the this compound scaffold itself. nih.gov Therefore, there is no established SAR data for this compound derivatives to delineate which structural modifications would enhance or diminish any potential biological activity.
Advanced Analytical Techniques for Methostenol Investigation
Chromatographic Separation Methods for Methostenol Profiling
Chromatography is a fundamental technique for the separation of components within a mixture. nih.govexcedr.combioanalysis-zone.com For this compound analysis, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are pivotal. oxford-analytical.co.ukresearchgate.net
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Applications
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govjfda-online.com Given that sterols like this compound have high boiling points, they often require derivatization to increase their volatility and thermal stability prior to GC analysis. jfda-online.comsigmaaldrich.com This process involves chemically modifying the molecule, for instance, by converting the hydroxyl group to a less polar and more volatile silyl (B83357) ether. sigmaaldrich.com GC offers high resolution, allowing for the separation of complex sterol mixtures. nih.gov
High-performance liquid chromatography (HPLC) is another cornerstone technique for sterol analysis. nih.govunirioja.es Unlike GC, HPLC is suitable for non-volatile and thermally labile compounds, potentially obviating the need for derivatization. unirioja.es Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed for separating sterols. unirioja.esnih.gov The choice of mobile phase, often a mixture of solvents like acetonitrile, methanol, and water, is critical for achieving optimal separation. shimadzu.comscielo.br The high pressure used in HPLC allows for a high flow rate and rapid analysis. nih.gov
| Technique | Principle | Application to this compound |
| Gas Chromatography (GC) | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. nih.govnih.gov | Analysis of volatile derivatives of this compound for high-resolution separation from other sterols. researchgate.netsigmaaldrich.com |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. nih.govunirioja.es | Separation of this compound in its native form or as a derivative, suitable for complex mixtures. unirioja.esnih.gov |
Coupling with Advanced Detection Systems
To enhance the sensitivity and specificity of chromatographic methods, they are often coupled with advanced detection systems. chromatographytoday.comnumberanalytics.commetrasens.compackworld.comaggregatesandminingtoday.com For both GC and HPLC, the most powerful detector for sterol analysis is the mass spectrometer (MS). researchgate.netnumberanalytics.com The combination of chromatography and mass spectrometry (GC-MS and HPLC-MS) provides not only retention time data from the chromatograph but also mass-to-charge ratio information from the mass spectrometer, enabling confident identification and quantification of this compound. researchgate.netnumberanalytics.commdpi.com Other detectors, such as flame ionization detectors (FID) for GC and ultraviolet (UV) detectors for HPLC, can also be used, although they may offer less specificity than MS. nih.govnih.govmdpi.com
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. pressbooks.pubchembam.com It is an indispensable tool for the structural elucidation and quantification of this compound. pressbooks.pubchembam.comyoutube.com
High-Resolution Mass Spectrometry and Tandem MS Approaches
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental formulas.
Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis. nih.govnumberanalytics.comwikipedia.org In a typical MS/MS experiment, a specific ion (the precursor ion) corresponding to the molecule of interest, such as protonated this compound, is selected in the first mass analyzer. wikipedia.org This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. nih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. youtube.comnih.gov This technique, particularly when coupled with liquid chromatography (LC-MS/MS), is highly sensitive and selective, making it ideal for detecting and quantifying trace amounts of this compound in complex biological matrices. mdpi.comuic.edu
| MS Technique | Principle | Application to this compound |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition. rsc.org | Differentiating this compound from other isobaric compounds. |
| Tandem Mass Spectrometry (MS/MS) | Involves fragmentation of a selected precursor ion to generate a characteristic product ion spectrum for structural confirmation. nih.govnumberanalytics.comwikipedia.org | Unambiguous identification and quantification of this compound, even at low concentrations in complex samples. mdpi.comuic.edu |
Role of Chemical Derivatization in MS-Based Detection
Chemical derivatization is often employed to improve the MS detection of certain analytes. jfda-online.commdpi.comnih.govnih.gov For steroids like this compound, derivatization can serve several purposes. nih.gov It can enhance ionization efficiency in electrospray ionization (ESI), a common ionization source for LC-MS, by introducing a readily ionizable group. nih.gov This leads to improved sensitivity. nih.gov Derivatization can also be used to introduce a specific chemical tag that produces a characteristic fragment ion upon CID in MS/MS analysis, further increasing the specificity and reliability of the assay. mdpi.com For GC-MS analysis, derivatization is crucial to make the sterol volatile and to prevent thermal degradation in the GC inlet and column. jfda-online.comsigmaaldrich.com Silylation is a common derivatization technique for this purpose. sigmaaldrich.com
Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
While chromatography and mass spectrometry are the workhorses for separation and detection, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information. oxford-analytical.co.ukintertek.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the complete chemical structure of a molecule. It provides information about the connectivity of atoms and their spatial arrangement. While not typically used for routine quantification due to lower sensitivity compared to MS, NMR is invaluable for the definitive structural confirmation of isolated compounds like this compound. foodb.ca
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. intertek.com For this compound, the IR spectrum would show a characteristic absorption band for the hydroxyl (-OH) group and other bands corresponding to the carbon-carbon and carbon-hydrogen bonds of the sterol backbone.
Isotopic Tracing and Metabolomic Approaches in this compound Research
Advanced analytical techniques, specifically isotopic tracing and metabolomics, have become indispensable for elucidating the complex dynamics of sterol biosynthesis, including the specific roles of intermediates like this compound. These methods allow researchers to move beyond static measurements of concentration to track the flow of molecules through metabolic pathways and to capture a comprehensive snapshot of the metabolic state of a biological system.
Isotopic Tracing in Sterol Biosynthesis
Isotopic tracing is a powerful technique used to follow the metabolic fate of atoms or molecules through a biological system. mdpi.com In this compound research, this typically involves introducing a stable (non-radioactive) isotope-labeled precursor into cultured cells or living organisms and then using mass spectrometry to detect the label in downstream metabolites. mdpi.comelifesciences.org Common stable isotopes used in sterol biosynthesis studies include deuterium (B1214612) (²H) and carbon-13 (¹³C). mdpi.comnih.govontosight.ai
Deuterium is often administered in the form of deuterated water (D₂O). mdpi.comahajournals.org As cells build complex molecules like sterols, they incorporate deuterium atoms from the body's water pool. mdpi.com Alternatively, cells can be fed precursors labeled with carbon-13, such as ¹³C-glucose or ¹³C-acetate. nih.govmit.eduresearchgate.net
Mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are then used to separate the various sterol intermediates and measure the mass shift caused by the incorporated isotopes. elifesciences.orgbiocrates.com This allows researchers to calculate the rate of synthesis and the metabolic flux—the rate of turnover of metabolites—through specific pathways. elifesciences.orgnih.gov
Research Findings from Isotopic Tracing
Isotopic tracing has been crucial for dissecting the contributions of the two parallel pathways in cholesterol synthesis: the Bloch pathway, which involves this compound, and the Kandutsch-Russell pathway. elifesciences.orgnih.gov By tracking the incorporation of labels into pathway-specific intermediates, scientists can determine which pathway is dominant in different tissues or under different physiological conditions.
A landmark study utilized D₂O labeling in mice to trace sterol flux in various tissues. The researchers used LC-MS/MS to analyze the isotopomer distributions of sterol intermediates. elifesciences.org Their findings revealed that the proportional flux through the Bloch pathway (and thus involving this compound) varies dramatically between different tissues. elifesciences.orgnih.gov For instance, the testes were found to rely almost exclusively on the Bloch pathway, while in the preputial gland, this pathway contributed only a small fraction of total cholesterol synthesis. elifesciences.org These findings highlight a high degree of tissue-specificity in sterol metabolism.
Table 1: Proportional Flux Through the Bloch Pathway in Various Mouse Tissues
This table summarizes research findings on the percentage of cholesterol synthesized via the Bloch pathway (involving this compound) in different mouse tissues, as determined by stable isotope tracing with D₂O and LC-MS/MS analysis. elifesciences.org
| Tissue | Bloch Pathway Flux (%) |
|---|---|
| Testes | 97 |
| Brain | 96 |
| Kidney | 88 |
| Spleen | 87 |
| Lung | 86 |
| Heart | 85 |
| Adrenal Gland | 84 |
| Liver | 79 |
| White Adipose Tissue | 75 |
| Preputial Gland | 8 |
Metabolomic Approaches
Metabolomics aims to provide a comprehensive, quantitative profile of the small molecules (metabolites) within a biological sample. nih.govunl.edu In the context of this compound research, untargeted metabolomics provides a global snapshot of the sterol metabolome, allowing for the simultaneous measurement of this compound and other related precursors and products. nih.gov This approach is powerful for identifying shifts in metabolic pathways that might be missed by more targeted analyses. nih.gov
Analytical platforms like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of metabolomic studies due to their high sensitivity and ability to separate complex mixtures of metabolites. biocrates.comnih.gov By comparing the metabolomic profiles of cells or tissues under different conditions (e.g., in a disease state or after genetic modification), researchers can identify biomarkers and gain insight into the underlying biochemical changes. nih.govnih.gov For example, a metabolomics study could reveal an accumulation of this compound, suggesting a bottleneck at a subsequent step in the Bloch pathway.
The combination of stable isotope labeling with metabolomic analysis provides a particularly detailed view of metabolic dynamics, enabling the tracing of multiple metabolites and pathways simultaneously to build comprehensive models of sterol homeostasis. mdpi.com
Computational and Theoretical Approaches in Methostenol Studies
Molecular Modeling and Docking Simulations for Protein-Ligand Interactions
Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org In the context of methostenol, these simulations can provide insights into how it interacts with various proteins, particularly the enzymes involved in its own biosynthesis and metabolism, as well as other potential protein targets.
Detailed Research Findings from Related Sterols:
Computational studies have been instrumental in understanding the multi-ligand specificity of sterol-binding proteins. For instance, molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations have been used to investigate the interactions of various sterols with the Niemann-Pick C2 (NPC2) protein and the N-terminal domain (NTD) of the Niemann-Pick C1-like 1 (NPC1L1) protein. acs.orgfigshare.com These studies revealed that the binding affinity of different sterols is influenced by factors such as the presence of an aliphatic side chain and the ability to form hydrogen bonds within the protein's binding pocket. acs.orgfigshare.com For NPC1L1-NTD, a key leucine (B10760876) residue at the entrance of the binding pocket was identified to transiently open to allow sterol entry. figshare.com Furthermore, computational mutation analysis has pinpointed specific amino acid residues critical for sterol binding. acs.orgfigshare.com
Molecular modeling has also been crucial in studying enzymes of the sterol biosynthesis pathway, such as CYP51 (lanosterol 14α-demethylase). a-z.lu Docking studies of inhibitors to CYP51 have helped in understanding their binding modes and have guided the design of new antifungal and antiprotozoan agents. a-z.lu
Application to this compound:
Molecular docking simulations could be employed to study the interaction of this compound with enzymes in the cholesterol biosynthesis pathway. For example, docking this compound into the active site of 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD) or 7-dehydrocholesterol (B119134) reductase (DHCR7) could reveal the structural basis for its conversion to its metabolic products. Such studies would provide atomic-level details of the protein-ligand interactions, including key hydrogen bonds and hydrophobic contacts that stabilize the complex.
A hypothetical docking study of this compound with a target protein could yield data such as binding affinity and interacting residues, as illustrated in the table below.
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Tyr123, Phe234, Leu345 |
| Hydrogen Bonds | 1 (with Tyr123) |
| Hydrophobic Interactions | 15 |
This table represents hypothetical data from a molecular docking simulation of this compound with a protein target.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to study the electronic properties of molecules, providing insights into their structure, stability, and reactivity. These methods can be applied to this compound to understand its intrinsic chemical properties.
Detailed Research Findings from Related Sterols:
Quantum chemical calculations have been performed on other sterols, such as β-sitosterol, to investigate their structural and electronic properties. tandfonline.comtandfonline.com These studies involve optimizing the molecular geometry and calculating properties like the heat of formation, binding energy, and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tandfonline.comtandfonline.com For β-sitosterol, the HOMO and LUMO were found to be localized mainly on the C-C double bond, and the energy gap between them provided an indication of the molecule's kinetic stability. tandfonline.com
Application to this compound:
For this compound, quantum chemical calculations could be used to:
Determine the most stable three-dimensional conformation.
Calculate the distribution of electron density and the molecular electrostatic potential, which can predict sites susceptible to electrophilic or nucleophilic attack.
Analyze the HOMO-LUMO energy gap to estimate its chemical reactivity. A smaller gap generally implies higher reactivity.
Simulate spectroscopic properties, such as NMR chemical shifts, to aid in its experimental characterization. mdpi.com
The following table presents a hypothetical summary of quantum chemical data for this compound.
| Property | Predicted Value |
| Heat of Formation (kcal/mol) | -120.5 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | 0.5 |
| HOMO-LUMO Gap (eV) | 6.7 |
| Dipole Moment (Debye) | 1.8 |
This table represents hypothetical data from quantum chemical calculations on this compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively.
Detailed Research Findings from Related Sterols:
QSAR studies have been extensively applied to various classes of sterol derivatives to understand the structural requirements for their biological activities. For example, QSAR models have been developed for inhibitors of sterol O-acyltransferase-1 (SOAT-1), revealing the importance of descriptors related to hydrogen bonding and lipophilicity for inhibitory activity. scirp.orgscirp.org In another study, 4D-QSAR analysis of propofol (B549288) analogues acting on the GABA-A receptor highlighted key ligand-receptor interaction sites. nih.gov These models can then be used to predict the activity of new, untested compounds.
Application to this compound:
While a QSAR study would require a dataset of this compound analogues with measured biological activity, one could hypothetically develop a QSAR model for a series of this compound derivatives with a specific biological effect. The model would take the form of a mathematical equation linking molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to the observed activity. Such an analysis could guide the design of more potent this compound-based compounds for a particular therapeutic target.
A hypothetical QSAR equation for a series of this compound derivatives could look like this:
Biological Activity = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donor Count) + C
This is a hypothetical QSAR equation where logP represents lipophilicity and C is a constant.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational flexibility and the dynamics of its interactions with proteins or biological membranes.
Detailed Research Findings from Related Sterols:
MD simulations have been widely used to study the behavior of sterols like cholesterol and ergosterol (B1671047) within lipid bilayers. nih.govtandfonline.comacs.orgacs.org These studies have provided insights into how sterols affect membrane properties such as ordering of lipid acyl tails, membrane condensation, and the formation of lipid rafts. acs.orgnih.gov The simulations have also revealed how the chemical structure of the sterol, including the presence of additional double bonds or methyl groups, influences its orientation and dynamics within the membrane. tandfonline.com
In the context of protein-ligand interactions, MD simulations have been used to refine docking poses and to study the stability of the complex over time. For example, simulations of the NPC2 protein with various sterols have suggested a mechanism for sterol transfer involving the transient opening of a gate formed by key amino acid residues. acs.org
Application to this compound:
MD simulations of this compound could be performed to:
Analyze its conformational landscape in different environments (e.g., in solution or within a lipid bilayer).
Study the stability of its complex with target proteins, providing a more dynamic picture than static docking models.
Investigate its effect on the properties of biological membranes, comparing its influence to that of cholesterol. This would be particularly relevant given its role as a cholesterol precursor.
The following table summarizes potential outputs from an MD simulation of this compound in a lipid bilayer.
| Parameter | Simulated Value |
| Average Tilt Angle (degrees) | 15 |
| Order Parameter (S_CD) of Lipid Tails | 0.75 |
| Area per Lipid (Ų) | 62 |
| Membrane Thickness (Å) | 40 |
This table represents hypothetical data from a molecular dynamics simulation of a lipid bilayer containing this compound.
Emerging Research Avenues and Methodological Advancements for Methostenol
Unraveling Novel Biosynthetic Pathways and Metabolic Networks
The canonical cholesterol biosynthesis pathway, in which Methostenol is an intermediate, is well-established. However, recent research into sterol metabolism in various organisms has revealed the existence of alternative or modified pathways, suggesting that our understanding of this compound's metabolic network may be incomplete. researchgate.netresearchgate.net
Discovery of Alternative Routes: In yeast and plants, the ergosterol (B1671047) and phytosterol synthesis pathways, respectively, share many enzymatic steps with the cholesterol pathway but also feature unique reactions and intermediates. nih.gov The study of these analogous pathways provides a framework for investigating potential, yet undiscovered, alternative routes for this compound metabolism in mammals, particularly under specific physiological or pathological conditions. For instance, the accumulation of sterol intermediates due to enzymatic deficiencies can lead to the activation of shunt pathways. researchgate.net Research into these alternative metabolic fates is crucial for understanding diseases associated with disrupted cholesterol synthesis.
Metabolic Network Analysis: Advances in metabolomics and flux balance analysis are enabling a more holistic view of cellular metabolism. Applying these systems biology approaches to study sterol biosynthesis can help to identify previously unknown connections between the cholesterol pathway and other metabolic networks. This could reveal novel regulatory mechanisms for this compound levels and uncover its involvement in cellular processes beyond cholesterol synthesis.
Table 1: Comparison of Key Features in Eukaryotic Sterol Biosynthesis Pathways
| Feature | Animal (Cholesterol) | Fungi (Ergosterol) | Plants (Phytosterols) |
| Primary End Product | Cholesterol | Ergosterol | Sitosterol (B1666911), Stigmasterol, Campesterol |
| Key Intermediate | Lanosterol (B1674476) | Lanosterol | Cycloartenol |
| C24-Alkylation | Absent | Present (S-adenosyl methionine) | Present (S-adenosyl methionine) |
| Key Regulatory Enzyme | HMG-CoA Reductase | HMG-CoA Reductase | HMG-CoA Reductase |
This table highlights the conserved and divergent features of major sterol biosynthetic pathways, providing a basis for exploring potential alternative metabolic routes for intermediates like this compound.
Discovery of Undiscovered Enzyme and Receptor Targets
While the primary enzymes involved in the conversion of this compound to cholesterol are known, the full spectrum of its interactions with cellular proteins remains an active area of investigation.
Novel Enzymatic Modifiers: The search for new enzymes that may act upon this compound is driven by the observation that many sterol intermediates can be modified by promiscuous enzymes from other pathways. Research is ongoing to identify cytochrome P450 enzymes, dehydrogenases, or other modifying enzymes that might convert this compound into novel, bioactive molecules. researchgate.net The identification of such enzymes could reveal new signaling roles for this compound derivatives.
Unidentified Receptor Interactions: Sterol intermediates are increasingly being recognized as signaling molecules that can interact with nuclear receptors and other protein targets. nih.govnih.gov While some interactions have been characterized for other cholesterol precursors, specific receptors for this compound have not yet been definitively identified. Computational docking studies, coupled with experimental validation using techniques like surface plasmon resonance and co-immunoprecipitation, are being employed to screen for potential protein binding partners of this compound. plos.orgthermofisher.com Identifying such receptors would be a significant breakthrough in understanding the potential signaling functions of this sterol intermediate.
Table 2: Potential Research Strategies for Identifying Novel this compound Interacting Proteins
| Strategy | Description | Potential Outcome |
| Affinity Chromatography | Using immobilized this compound as bait to capture interacting proteins from cell lysates. | Identification of proteins that directly bind to this compound. |
| Yeast Two-Hybrid Screening | A genetic method to screen a library of proteins for interaction with a this compound-binding protein of interest. | Discovery of protein-protein interaction networks involving this compound-binding partners. |
| Computational Docking | In silico screening of protein databases to predict potential binding of this compound to known protein structures. | Generation of a prioritized list of candidate receptors for experimental validation. |
| Photoaffinity Labeling | Using a photoreactive this compound analog to covalently label interacting proteins in situ. | Identification of direct and proximal interacting proteins in a cellular context. |
Development of Novel Analytical Probes and Detection Platforms
Advancements in analytical chemistry are crucial for the detailed study of this compound, which is typically present at low concentrations in complex biological matrices.
Fluorescent Probes: The development of fluorescently labeled analogs of sterols allows for their visualization and tracking within living cells. researchgate.netnih.govresearchgate.net While probes for cholesterol are well-established, the synthesis of a specific and minimally perturbing fluorescent probe for this compound is a key area of future research. biorxiv.orgtocris.com Such a probe would enable real-time imaging of its subcellular localization and trafficking, providing insights into its metabolic fate.
Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (MS) is a powerful tool for the quantification of sterols. nih.govkhanacademy.orgthermofisher.comyoutube.com The development of novel ionization techniques and tandem MS (MS/MS) methods is enhancing the sensitivity and specificity of this compound detection. youtube.com These methods are critical for accurately measuring its levels in various tissues and cellular compartments, and for identifying novel metabolites.
Biosensor Platforms: There is growing interest in the development of biosensors for the real-time monitoring of specific metabolites. While biosensors for cholesterol are being actively researched, the creation of a biosensor that can specifically detect this compound would be a significant technological advancement. This could involve the use of engineered proteins or aptamers that bind to this compound with high affinity and specificity, coupled with a signal transduction mechanism.
Synthetic Biology Approaches for this compound Production or Modification
Synthetic biology offers powerful tools for the heterologous production of valuable molecules like sterols in microbial hosts. nih.govnih.govfrontiersin.orgmanchester.ac.ukmuseonaturalistico.it Engineering microorganisms such as Saccharomyces cerevisiae (yeast) to produce specific sterol intermediates like this compound holds great promise for both research and industrial applications. researchgate.netnih.govnih.govresearchgate.netnih.govfrontiersin.org
Metabolic Engineering of Yeast: Yeast is an attractive chassis for sterol production due to its inherent ergosterol biosynthesis pathway, which shares common precursors with the cholesterol pathway. nih.gov By knocking out specific genes in the ergosterol pathway and introducing heterologous enzymes from the mammalian cholesterol pathway, it is possible to redirect metabolic flux towards the accumulation of desired intermediates. nih.gov For example, deleting the gene encoding the enzyme that acts immediately downstream of this compound, while ensuring the presence of the upstream pathway, could lead to its accumulation.
Pathway Optimization and Regulation: To enhance the yield of this compound in engineered yeast, various metabolic engineering strategies can be employed. These include overexpressing rate-limiting enzymes, optimizing cofactor (e.g., NADPH) availability, and eliminating competing metabolic pathways. researchgate.net Furthermore, dynamic regulation of gene expression using synthetic promoters and genetic circuits can be used to fine-tune the metabolic pathway for optimal this compound production. nih.gov
Table 3: Key Genetic Modifications in Yeast for Potential this compound Production
| Genetic Modification | Target Gene/Pathway | Rationale |
| Knockout | ERG25, ERG26, ERG27, ERG28 | Block the conversion of lanosterol to ergosterol, redirecting flux towards cholesterol precursors. |
| Knockout | SC5D (human homolog) | Prevent the conversion of lathosterol (B1674540) to 7-dehydrocholesterol (B119134), potentially leading to accumulation of upstream intermediates. |
| Overexpression | HMG1 (truncated) | Increase the flux through the mevalonate (B85504) pathway, boosting precursor supply. |
| Introduction | Human genes for lanosterol demethylation and reduction | Reconstitute the initial steps of the post-lanosterol cholesterol biosynthetic pathway. |
These genetic modifications represent a plausible, though not yet experimentally validated, strategy for engineering Saccharomyces cerevisiae to produce this compound.
Q & A
Q. What are the established protocols for synthesizing Methostenol in laboratory settings?
Answer: Synthesis of this compound typically follows organic chemistry methodologies, requiring precise control of reaction conditions (e.g., temperature, catalysts). For reproducibility, document reagent purity (e.g., ≥99%), solvent selection (e.g., anhydrous methanol), and reaction monitoring via techniques like TLC or HPLC. Ensure step-by-step validation by comparing intermediate products with published spectral data (e.g., NMR, IR) . Novel synthesis routes should include kinetic studies to optimize yields and minimize side reactions.
Q. What safety protocols are critical when handling this compound in experimental workflows?
Answer: this compound’s hazards (e.g., flammability, toxicity) necessitate strict adherence to GHS guidelines. Use fume hoods for volatile steps, wear nitrile gloves, and employ closed-system transfers to avoid inhalation. Emergency protocols should align with acute toxicity management, including immediate decontamination and antidote availability (if applicable). Safety Data Sheets (SDS) must be updated with this compound-specific first-aid measures, referencing analogous compounds like methanol for guidance .
Q. How can researchers validate the purity of this compound batches?
Answer: Combine chromatographic (GC-MS, HPLC) and spectroscopic (NMR, FTIR) analyses. For quantitative purity, use calibration curves with certified reference standards. Report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility. Cross-validate results with independent labs, adhering to ISO/IEC 17025 standards for analytical credibility .
Advanced Research Questions
Q. How should researchers design dose-response studies to evaluate this compound’s pharmacological efficacy?
Answer: Employ a factorial design with staggered dosing (e.g., 0.1–100 µM) to identify EC₅₀/IC₅₀ values. Control for batch variability by randomizing this compound sources across experimental replicates. Use longitudinal models to assess time-dependent effects and include positive/negative controls (e.g., known agonists/inhibitors). Statistical power analysis (α=0.05, β=0.2) ensures sample adequacy .
Q. What methodologies resolve contradictions in reported mechanisms of this compound’s biological activity?
Answer: Conduct a systematic review (PRISMA guidelines) to aggregate in vitro/in vivo data. Assess study quality via tools like GRADE, focusing on confounders (e.g., cell line variability, solvent effects). For conflicting results, perform sensitivity analyses or experimental replication under standardized conditions (e.g., uniform assay protocols). Highlight principal contradictions (e.g., opposing signaling pathways) and propose mechanistic studies (e.g., CRISPR knockouts) to isolate variables .
Q. How can meta-analyses address heterogeneity in this compound’s toxicological profiles across studies?
Answer: Use random-effects models to account for inter-study variance. Stratify data by exposure duration, model organisms, and administration routes. Evaluate publication bias via funnel plots and Egger’s regression. For dose-response meta-analyses, apply restricted cubic splines to non-linear relationships. Report I² statistics to quantify heterogeneity and justify subgroup analyses .
Q. What strategies ensure ethical rigor in this compound-related clinical trials?
Answer: Align trial design with Declaration of Helsinki principles. Obtain informed consent with explicit disclosure of this compound’s preclinical data (e.g., hepatotoxicity risks). Implement Data Safety Monitoring Boards (DSMBs) for interim analyses. Share de-identified datasets via repositories like ClinVar to enable independent validation .
Methodological Frameworks
How to apply the PICO framework when formulating this compound research questions?
Answer: Structure questions around:
- P opulation: Target organism/cell type (e.g., human hepatocytes).
- I ntervention: this compound dosage/formulation.
- C omparator: Placebo or active control (e.g., standard therapeutics).
- O utcome: Primary endpoints (e.g., apoptosis rate, biomarker levels). Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize questions with translational potential .
Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects in combination therapies?
Answer: Apply Chou-Talalay’s Combination Index (CI) method to distinguish additive, synergistic, or antagonistic effects. Use isobolograms for dose-reduction indices. For omics data (e.g., transcriptomics), employ pathway enrichment analysis (e.g., GSEA) to identify synergistic networks. Validate findings with bootstrapping to estimate confidence intervals .
Data Reporting & Reproducibility
Q. How to ensure reproducibility in this compound studies when journals restrict supplementary materials?
Answer: Publish step-by-step protocols on platforms like Protocols.io , citing them in methods sections. For computational studies, share code/scripts via GitHub with version control. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
Q. What criteria distinguish high-quality this compound research for grant proposals?
Answer: Emphasize innovation (e.g., novel targets), methodological rigor (e.g., blinded analyses), and translational impact. Justify budgets with itemized costs for this compound synthesis/validation. Include preliminary data demonstrating feasibility and alignment with funding priorities (e.g., NIH R01 scoring criteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
